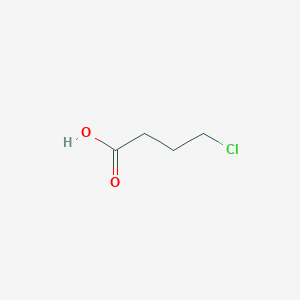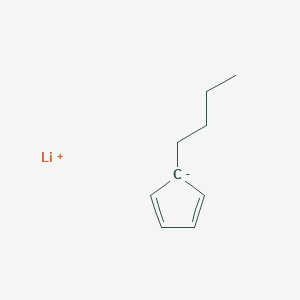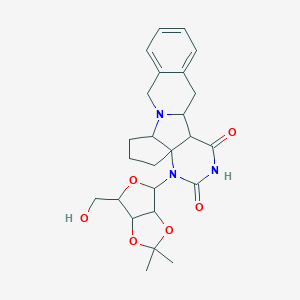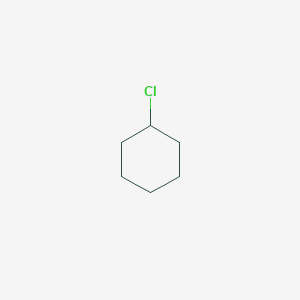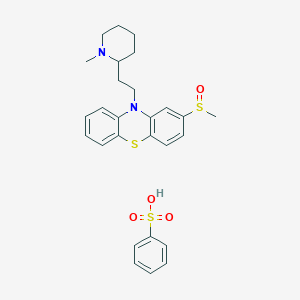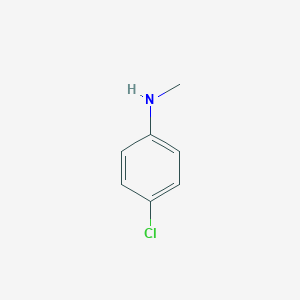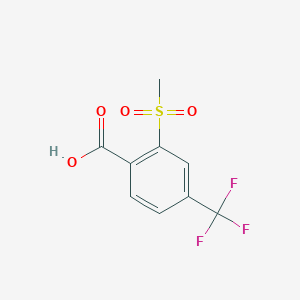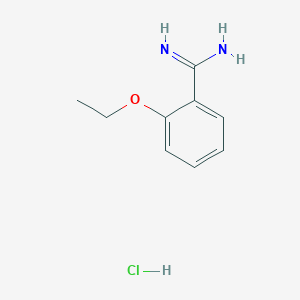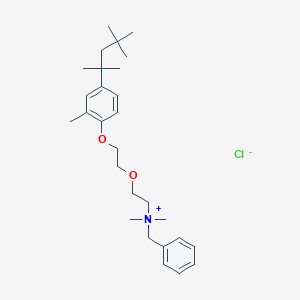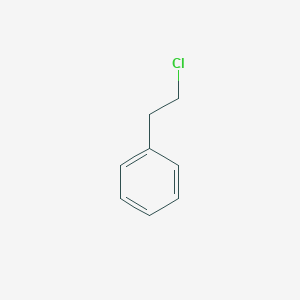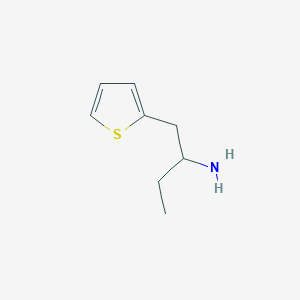
Cinnamyl bromide
描述
Cinnamyl bromide, also known as 3-bromo-1-phenylpropene, is an organic compound with the molecular formula C9H9Br. It is a light yellow to beige crystalline solid with a low melting point. This compound is primarily used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .
准备方法
Synthetic Routes and Reaction Conditions: Cinnamyl bromide can be synthesized through several methods:
From Cinnamyl Alcohol: One common method involves the reaction of cinnamyl alcohol with hydrogen bromide in cold acetic acid or with phosphorus tribromide in boiling benzene.
Using N-Bromosuccinimide: Another method involves the bromination of 3-phenylpropene or 1-phenylpropene using N-bromosuccinimide.
Industrial Production Methods: In an industrial setting, this compound is typically produced by the bromination of cinnamyl alcohol using triphenylphosphine and bromine in acetonitrile. The reaction mixture is then distilled to obtain the product .
化学反应分析
Cinnamyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can be involved in such processes under appropriate conditions.
Addition Reactions: The double bond in this compound can undergo addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Addition Reactions: Reagents such as hydrogen bromide and halogens can be used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as cinnamyl alcohol, cinnamyl cyanide, and cinnamyl amines can be formed.
Addition Products: Addition of halogens can lead to dihalo derivatives.
科学研究应用
Cinnamyl bromide has a wide range of applications in scientific research:
Biology and Medicine: this compound derivatives have been studied for their antimicrobial and antifungal properties.
Industry: It is used in the production of fragrances and flavoring agents.
作用机制
The mechanism of action of cinnamyl bromide involves its ability to act as an alkylating agent. It can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This property makes it useful in the synthesis of various bioactive compounds .
相似化合物的比较
Cinnamyl bromide can be compared with other similar compounds such as cinnamyl chloride and cinnamyl iodide:
Cinnamyl Chloride: Similar to this compound but with a chlorine atom instead of bromine. It is less reactive due to the lower electronegativity of chlorine.
Cinnamyl Iodide: Contains an iodine atom, making it more reactive than this compound due to the higher electronegativity of iodine.
Uniqueness: this compound is unique due to its balanced reactivity, making it suitable for a wide range of synthetic applications. Its reactivity is higher than cinnamyl chloride but lower than cinnamyl iodide, providing a good compromise for various chemical reactions .
属性
IUPAC Name |
[(E)-3-bromoprop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUROFEVDCUGKHD-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4392-24-9 | |
| Record name | Cinnamyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004392249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4392-24-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinnamyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cinnamyl bromide?
A1: this compound has the molecular formula C9H9Br and a molecular weight of 197.06 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While the provided abstracts do not delve into detailed spectroscopic data, this compound can be characterized using techniques like NMR spectroscopy (1H NMR and 13C NMR) and IR spectroscopy. These techniques would provide information on the structure and bonding within the molecule.
Q3: Can this compound be used in reactions other than those forming lactones?
A4: Yes, this compound is a versatile reagent in organic synthesis. For instance, it participates in reactions with N-sulfonylimines to generate β-phenylvinylaziridines in the presence of a dimethyl sulfide catalyst and potassium carbonate. [] It can also be used in the synthesis of thieno-fused heterocycles via intramolecular heteroannulation reactions. [] Additionally, it serves as a precursor in the synthesis of quinazolin-4(3H)-ones via a copper(I) bromide catalyzed domino reaction. []
Q4: How does the structure of this compound influence its reactivity in indium-mediated reactions?
A5: this compound, due to its (E)-configuration, exhibits a strong geometric bias when reacting with α-(tert-butyldimethylsiloxy) and α-(benzyloxy) aldehydes in indium-mediated reactions. This results in the preferential formation of the 3,4-anti;4,5-anti diastereomer. []
Q5: Can this compound be used in multicomponent reactions?
A6: Yes, this compound participates in a novel three-component coupling reaction involving arynes and carbon dioxide. This reaction, catalyzed by cesium fluoride, leads to the formation of ortho-brominated aryl esters, showcasing its utility in multicomponent reactions. Interestingly, this compound acts as a nucleophile in this reaction, contrasting its typical electrophilic behavior. []
Q6: What is the role of this compound in bromine radical catalysis?
A7: this compound acts as a precatalyst in a bromine radical catalysis system. Upon photosensitization with 4CzIPN, it undergoes triplet-state β-fragmentation, generating bromine radicals in a controlled manner. This process enables efficient [3 + 2] cycloaddition reactions between vinyl- and ethynylcyclopropanes with various alkenes. []
Q7: How do structural modifications of this compound affect its nematicidal activity?
A8: Research indicates that the nematicidal activity of this compound and its derivatives against Bursaphelenchus xylophilus is influenced by the type of functional groups, saturation level, and carbon skeleton. For example, trans-cinnamaldehyde exhibits higher nematicidal activity than this compound. The presence of methoxy substituents on the aromatic ring also influences activity, with 4-methoxycinnamonitrile showing potent nematicidal properties. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


